molecular formula C13H20N2O2 B8190834 (S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester

(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester

Cat. No.: B8190834
M. Wt: 236.31 g/mol
InChI Key: PULZCJFPSCBURD-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pyridine ring, an amino group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester typically involves the protection of the amino group and the esterification of the carboxylic acid group. One common method involves the use of tert-butyl alcohol and a suitable acid catalyst, such as sulfuric acid or boron trifluoride diethyl etherate, to form the tert-butyl ester . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, may involve continuous flow processes using microreactor systems. These methods offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester can undergo various chemical reactions, including:

    Esterification: Formation of esters from carboxylic acids and alcohols.

    Hydrolysis: Cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol.

    Substitution: Replacement of functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Yields the corresponding carboxylic acid and tert-butyl alcohol.

    Substitution: Results in the formation of new derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of (S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo esterification and hydrolysis reactions, which can modify its structure and function. The presence of the pyridine ring and amino group allows it to participate in various biochemical processes, potentially influencing enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-4-pyridin-4-yl-butyric acid: Lacks the tert-butyl ester group, resulting in different reactivity and applications.

    4-Pyridin-4-yl-butyric acid tert-butyl ester: Lacks the amino group, affecting its biochemical properties.

    4-Amino-4-pyridin-4-yl-butyric acid methyl ester: Contains a methyl ester group instead of a tert-butyl ester, leading to variations in stability and reactivity.

Uniqueness

(S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester is unique due to the combination of its structural features, including the pyridine ring, amino group, and tert-butyl ester group.

Properties

IUPAC Name

tert-butyl (4S)-4-amino-4-pyridin-4-ylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)5-4-11(14)10-6-8-15-9-7-10/h6-9,11H,4-5,14H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULZCJFPSCBURD-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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